

# The Development of Cilomilast: A Technical Review

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Cilomilast (formerly codenamed SB-207,499 and proposed trade name Ariflo) was a second-generation, orally active, selective phosphodiesterase-4 (PDE4) inhibitor developed by GlaxoSmithKline for the treatment of chronic obstructive pulmonary disease (COPD). As a key inflammatory enzyme in respiratory diseases, PDE4 inhibition was a promising therapeutic target. Cilomilast showed initial promise in preclinical and early clinical studies but ultimately failed to secure full regulatory approval due to a combination of modest efficacy and a challenging side-effect profile. This technical guide provides a comprehensive history of the development of Cilomilast, detailing its mechanism of action, key experimental findings, and the clinical trial data that defined its trajectory.

#### **Mechanism of Action: Selective PDE4 Inhibition**

Cilomilast exerts its therapeutic effects by selectively inhibiting phosphodiesterase-4 (PDE4), the predominant PDE isoenzyme in inflammatory cells central to the pathophysiology of COPD, including neutrophils, macrophages, and T-lymphocytes.[1][2] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates various proinflammatory transcription factors and other signaling molecules. This cascade of events leads to the suppression of a broad range of inflammatory responses.[4]



Key anti-inflammatory effects of **Cilomilast** observed in preclinical and clinical studies include:

- Reduction of pro-inflammatory mediators: Cilomilast was shown to inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-8 (IL-8), and other inflammatory cytokines from various cell types.[5]
- Suppression of inflammatory cell activity: The drug demonstrated the ability to reduce the activity and trafficking of key inflammatory cells implicated in COPD.[6]
- Airway smooth muscle relaxation: While not its primary mechanism, the increase in cAMP can also contribute to airway smooth muscle relaxation.

**Cilomilast** exhibited a degree of selectivity for the PDE4D subtype, which was hypothesized to be linked to both its therapeutic effects and some of its characteristic side effects.[2][6]

### **Signaling Pathway of Cilomilast**



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**Caption: Cilomilast**'s mechanism of action via PDE4 inhibition.

## Preclinical Development In Vitro Studies

Initial in vitro studies focused on characterizing the potency and selectivity of **Cilomilast** for the PDE4 enzyme.

Experimental Protocol:



- Enzyme Source: Recombinant human PDE4 isoforms (PDE4A, PDE4B, PDE4C, and PDE4D) were expressed in and purified from Sf9 insect cells.
- Assay Principle: The assay measured the conversion of [3H]cAMP to [3H]AMP by the PDE4 enzyme.

#### Procedure:

- Varying concentrations of Cilomilast were pre-incubated with the purified PDE4 enzyme in an assay buffer containing Tris-HCl, MgCl<sub>2</sub>, and bovine serum albumin.
- The reaction was initiated by the addition of [3H]cAMP.
- After a defined incubation period at 30°C, the reaction was terminated by the addition of a stop solution.
- The product, [³H]AMP, was separated from the substrate, [³H]cAMP, using anion-exchange chromatography.
- The amount of [3H]AMP was quantified by scintillation counting.
- Data Analysis: IC<sub>50</sub> values (the concentration of inhibitor required to reduce enzyme activity by 50%) were calculated by non-linear regression analysis.

The anti-inflammatory effects of **Cilomilast** were assessed in various cellular models. A key assay involved the measurement of cytokine release from human peripheral blood mononuclear cells (PBMCs) or other relevant inflammatory cells.

#### Experimental Protocol:

- Cell Culture: Human PBMCs were isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Cells were cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
- Stimulation: Cells were pre-incubated with a range of **Cilomilast** concentrations for 1 hour before stimulation with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.



- Cytokine Measurement: After 24 hours of incubation, the cell culture supernatants were collected. The concentrations of TNF-α and IL-8 were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
- Data Analysis: The concentration of **Cilomilast** required to inhibit 50% of the LPS-induced cytokine release (IC<sub>50</sub>) was determined.

#### **In Vivo Studies**

Animal models of pulmonary inflammation were utilized to evaluate the in vivo efficacy of **Cilomilast**.

Experimental Protocol (LPS-induced pulmonary neutrophilia in rats):

- Animal Model: Male Lewis rats were used.
- Procedure:
  - Cilomilast or vehicle was administered orally at various doses.
  - One hour after drug administration, rats were challenged with an intratracheal instillation of LPS to induce lung inflammation.
  - After 4-6 hours, the animals were euthanized, and bronchoalveolar lavage (BAL) was performed to collect lung inflammatory cells.
  - The total number of cells and the differential cell counts (specifically neutrophils) in the BAL fluid were determined.
- Data Analysis: The dose of Cilomilast required to inhibit the LPS-induced neutrophil influx into the lungs by 50% (ED<sub>50</sub>) was calculated.

## **Clinical Development**

The clinical development program for **Cilomilast** in COPD involved numerous Phase I, II, and III studies.

#### **Phase II Studies**



Phase II studies were designed to assess the dose-response, safety, and preliminary efficacy of **Cilomilast** in patients with COPD. These studies generally showed a dose-dependent improvement in lung function, with the 15 mg twice-daily dose demonstrating the most favorable balance of efficacy and tolerability.

### **Phase III Program**

The Phase III program for **Cilomilast** consisted of several large, randomized, double-blind, placebo-controlled trials designed to definitively evaluate the efficacy and safety of **Cilomilast** 15 mg twice daily for the treatment of COPD.

Inclusion Criteria	Exclusion Criteria
Male or female, aged 40-80 years	A current diagnosis of asthma
A diagnosis of COPD (as per ATS/ERS guidelines)	History of other significant lung diseases
Smoking history of ≥10 pack-years	Clinically significant cardiovascular, hepatic, or renal disease
Post-bronchodilator FEV1/FVC ratio ≤ 0.70	Use of oral corticosteroids within the past 6 weeks
Pre-bronchodilator FEV1 between 30% and 70% of predicted	History of cancer within the last 5 years

The primary efficacy endpoints in the Phase III trials were typically the change from baseline in trough Forced Expiratory Volume in 1 second (FEV<sub>1</sub>) and the change from baseline in the total score of the St. George's Respiratory Questionnaire (SGRQ), a measure of health-related quality of life.

Table 1: Summary of Key Efficacy Results from a Representative Phase III Study (24 weeks)[7]



Outcome	Cilomilast (15 mg bid)	Placebo	Treatment Difference (95% CI)	p-value
Change in Trough FEV1 (L)	+0.010	-0.030	0.040 (0.015 to 0.065)	0.002
Change in SGRQ Total Score	-2.1	+2.0	-4.1 (-6.6 to -1.6)	0.001
Patients Exacerbation- Free (%)	74%	62%	12%	0.008

While statistically significant, the improvement in FEV1 was considered modest from a clinical perspective. The improvement in SGRQ score, however, did meet the threshold for clinical significance in some studies.

#### **Safety and Tolerability**

The most significant hurdle for **Cilomilast** in clinical development was its side-effect profile, particularly gastrointestinal adverse events.

Table 2: Incidence of Common Adverse Events in Phase III COPD Trials[8]

Adverse Event	Cilomilast (15 mg bid) (%)	Placebo (%)
Diarrhea	12	5
Nausea	10	4
Headache	7	5
Dizziness	5	3
Vomiting	4	2

These gastrointestinal side effects were often dose-limiting and led to a significant number of patient discontinuations from the clinical trials.



### **Regulatory History and Discontinuation**

GlaxoSmithKline submitted a New Drug Application (NDA) for **Cilomilast** to the U.S. Food and Drug Administration (FDA) in late 2002. In 2003, the FDA's Pulmonary-Allergy Drugs Advisory Committee voted against recommending approval, citing concerns about the modest efficacy and the gastrointestinal side-effect profile. Despite this, the FDA issued an "approvable" letter, requesting additional long-term safety and efficacy data. Ultimately, GSK decided to discontinue the development of **Cilomilast** for COPD.

#### **Development and Regulatory Timeline**



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**Caption:** Key milestones in the development and regulatory review of **Cilomilast**.

#### Conclusion

The development of **Cilomilast** represents a significant chapter in the pursuit of novel anti-inflammatory therapies for COPD. While it ultimately did not reach the market for this indication, the extensive research and clinical data generated have provided invaluable insights for the field. The challenges encountered with **Cilomilast**, particularly the balance between efficacy and tolerability, have informed the development of subsequent PDE4 inhibitors and other targeted therapies for respiratory diseases. The story of **Cilomilast** underscores the complexities of drug development for chronic, multifactorial diseases like COPD and highlights the critical importance of achieving a robust therapeutic window.

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